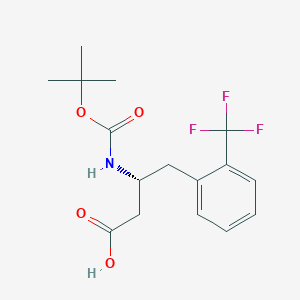

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

説明

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral molecule that is of interest due to its potential applications in the synthesis of biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

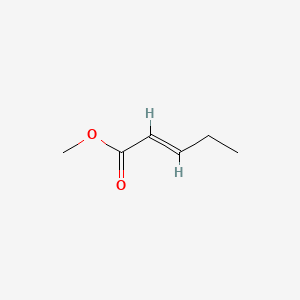

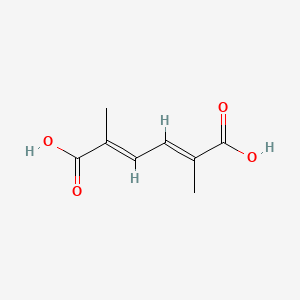

The synthesis of related compounds involves multi-step processes that typically start from readily available amino acids or their derivatives. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification, protection of amine and thiol groups, starting from L-cystine with an overall yield of 67% . Similarly, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involved the use of diazo compounds and metal-catalyzed reactions, indicating the complexity and potential hazards (e.g., explosive diazo compounds) associated with these synthetic routes . An improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, utilized a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess . These methods highlight the importance of protecting groups and stereochemical control in the synthesis of chiral compounds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis. The trifluoromethyl group attached to the phenyl ring would contribute to the molecule's lipophilicity and could affect its reactivity and interaction with biological targets. The stereochemistry at the chiral center is crucial for the biological activity of such compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds like this compound would likely involve the modification of the Boc-protected amino group or the carboxylic acid moiety. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The carboxylic acid group could be involved in the formation of amides, esters, or other derivatives, which are common reactions in the synthesis of peptides and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The Boc group would increase the steric bulk and could affect the solubility of the compound in organic solvents. The presence of the trifluoromethyl group would likely increase the compound's lipophilicity, which could be relevant for its potential biological activity and pharmacokinetic properties. The chiral center would be expected to play a significant role in the compound's interaction with chiral environments, such as enzymes or receptors.

科学的研究の応用

Asymmetric Synthesis and Chiral Molecule Preparation

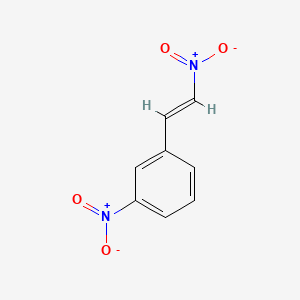

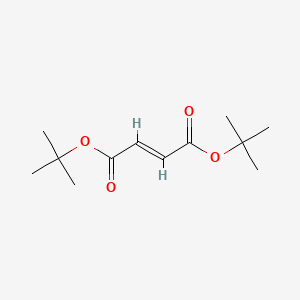

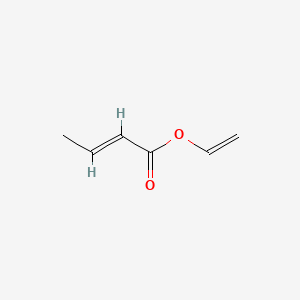

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is utilized in asymmetric synthesis processes. Kubryk and Hansen (2006) developed a method involving the asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands to synthesize this compound with a high enantiomeric excess, showcasing its application in producing beta-amino acid pharmacophores with significant precision in chirality (Kubryk & Hansen, 2006).

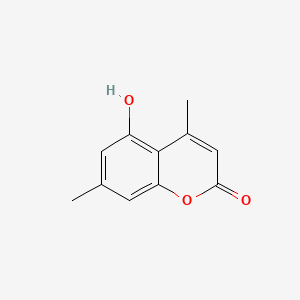

Chemical Synthesis and Crystal Structure Analysis

Kozioł et al. (2001) investigated the crystal structure of a derivative of this compound, highlighting its utility in understanding the conformation-stabilizing function of weak intermolecular bonding. This research aids in the comprehension of how the structural elements of such compounds interact at the molecular level, offering insights into designing molecules with desired physical and chemical properties (Kozioł et al., 2001).

Protective Group in Peptide Synthesis

In peptide synthesis, the tert-butoxycarbonyl (Boc) group is an essential protective moiety for amino acids. Bodanszky and Bodanszky (2009) explored the improved selectivity in the removal of the Boc group, demonstrating its crucial role in the synthesis of peptides. This work emphasizes the compound's relevance in facilitating selective deprotection steps that are vital for constructing complex peptide structures (Bodanszky & Bodanszky, 2009).

Enantioselective Synthesis and Catalysis

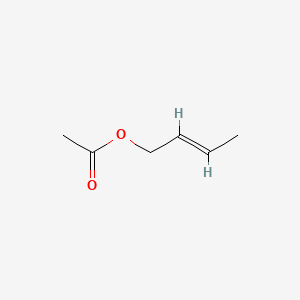

Heydari et al. (2007) reported on the use of this compound in the context of N-tert-butoxycarbonylation of amines, demonstrating its application in synthesizing N-Boc-protected amino acids, crucial for peptide synthesis. This work showcases the environmental benignity and efficiency of using certain catalysts for the N-Boc protection of amines, an essential step in synthesizing enantiomerically pure compounds (Heydari et al., 2007).

Safety and Hazards

将来の方向性

The trifluoromethyl group-containing compounds like this one have been found to exhibit numerous pharmacological activities. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring more pharmacological applications of this compound and its derivatives.

作用機序

Mode of Action

The compound, also known as Boc-®-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid, contains a tert-butoxycarbonyl (Boc) group. This group is often used in peptide synthesis for the protection of the amino group . The Boc group can be removed under acidic conditions, a process known as deprotection . This suggests that the compound may interact with its targets through the release of the amino group, which could then participate in further biochemical reactions.

Biochemical Pathways

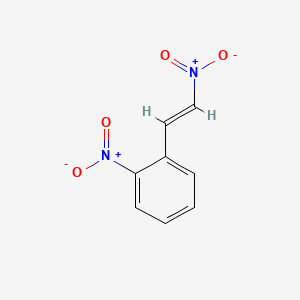

The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature interactions with biological molecules .

Result of Action

Similar compounds have been shown to have antimicrobial activity . For example, 5-Trifluoromethyl-2-formylphenylboronic acid has been shown to have moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Additionally, the compound’s stability and reactivity may be influenced by temperature, pH, and the presence of other chemical species in the environment .

特性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQJFIZXCXGBMPB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128695 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269396-77-2 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。